molecular formula C13H19NO B5736376 3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

Cat. No.: B5736376
M. Wt: 205.30 g/mol
InChI Key: LODXMYKKEWMNND-UHFFFAOYSA-N
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Description

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is an organic compound with a complex structure that includes an ethyl group, a 2-methylprop-2-enyl group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol typically involves multiple steps, including the formation of the phenol ring and the introduction of the ethyl and 2-methylprop-2-enyl groups. One common method involves the reaction of a substituted phenol with an appropriate alkylating agent under basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.

Scientific Research Applications

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group may interact with enzymes or receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isoeugenol methyl ether: A compound with a similar phenol structure but different substituents.

    Methyl isoeugenol: Another related compound with a similar core structure.

Uniqueness

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-6-5-7-13(15)8-12/h5-8,15H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODXMYKKEWMNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)O)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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